molecular formula C27H32O3Si B15171413 tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate CAS No. 918422-64-7

tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate

Cat. No.: B15171413
CAS No.: 918422-64-7
M. Wt: 432.6 g/mol
InChI Key: BSRWFTDQBUSMDG-UHFFFAOYSA-N
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Description

Tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate is a specialty synthetic intermediate of interest to researchers in organic chemistry and pharmaceutical development. This compound features both a silyl-protecting group (triphenylsilyl) and an acid-labile tert-butyl ester, making it a potentially versatile building block for multi-step synthesis. Its molecular structure suggests potential utility in the synthesis of complex molecules, where it could be used to introduce functionalized pentanoate chains or as a precursor for further chemical modifications. The simultaneous presence of protected and reactive functional groups on this chain may facilitate the exploration of novel reaction pathways or the development of new synthetic methodologies. Researchers are investigating its use in the construction of active pharmaceutical ingredients (APIs) and other biologically active compounds. The specific mechanism of action and full research value are dependent on the final target molecule and application. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for personal use. For R&D use only. Not for human consumption.

Properties

CAS No.

918422-64-7

Molecular Formula

C27H32O3Si

Molecular Weight

432.6 g/mol

IUPAC Name

tert-butyl 5-hydroxy-4-triphenylsilylpentanoate

InChI

InChI=1S/C27H32O3Si/c1-27(2,3)30-26(29)20-19-25(21-28)31(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25,28H,19-21H2,1-3H3

InChI Key

BSRWFTDQBUSMDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(CO)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl esters, including tert-butyl 5-hydroxy-4-(triphenylsilyl)pentanoate, can be achieved through various methods. One efficient method involves the use of flow microreactor systems. This approach allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. The flow process is more efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

Industrial production of tert-butyl esters typically involves the esterification of carboxylic acids with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The use of flow microreactor systems in industrial settings can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Oxidation of the Hydroxyl Group

The secondary alcohol group in tert-butyl 5-hydroxy-4-(triphenylsilyl)pentanoate undergoes oxidation to form a ketone. While specific oxidizing agents are not detailed in the provided sources, analogous reactions suggest the use of common oxidants like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Mechanistic Insight :

  • The hydroxyl group is oxidized to a carbonyl, with the triphenylsilyl moiety remaining intact due to its stability under mild oxidative conditions .

  • The reaction is critical for modifying the compound’s functional groups in synthetic pathways.

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester undergoes hydrolysis under acidic or enzymatic conditions to yield 5-hydroxy-4-(triphenylsilyl)pentanoic acid.

Experimental Evidence :

  • Metabolic studies on structurally similar tert-butyl esters (e.g., fenozan acid derivatives) demonstrate hydrolysis in biological systems, mediated by esterases .

  • In vitro hydrolysis : Requires strong acids (e.g., HCl) or bases (e.g., NaOH) in polar solvents like ethanol or water.

Relevance :

  • Hydrolysis is pivotal for prodrug activation or metabolite formation in medicinal chemistry applications .

Role of the Triphenylsilyl Group

The triphenylsilyl moiety influences reactivity through steric and electronic effects:

  • Steric hindrance : Protects adjacent functional groups (e.g., hydroxyl) from undesired reactions .

  • Electron donation : Stabilizes intermediates via hyperconjugation, as seen in silyl ether chemistry .

Example Reaction :
In catalytic aldol reactions, silyl groups enhance regioselectivity by directing nucleophilic additions . While not explicitly studied for this compound, analogous behavior is inferred.

Scientific Research Applications

tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxy-4-(triphenylsilyl)pentanoate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and pathways. The triphenylsilyl group can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at C4 and C5 Positions

The following table highlights key structural analogs and their substituent differences:

Compound Name C4 Substituent C5 Substituent Molecular Formula Key Properties/Applications Reference
tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate Triphenylsilyl (TPS) Hydroxyl (-OH) C₃₀H₃₈O₃Si Steric hindrance; peptide intermediates
tert-Butyl 5-phenoxy-4-hydroxy-pentanoate (2f) Hydroxyl (-OH) Phenoxy C₁₆H₂₂O₅ Regioselective ring-opening reactions
tert-Butyl 4-(Benzyloxycarbonylamino)-5-iodo-pentanoate (73) Benzyloxycarbonylamino Iodo (-I) C₁₈H₂₄INO₄ Precursor for cross-coupling reactions
tert-Butyl 5-chloro-2-(methoxybenzylidene)pentanoate (from ) Methoxybenzylidene Chloro (-Cl) C₂₁H₂₇ClN₂O₃ Inhibitor synthesis; stored at -20°C

Key Observations :

  • Hydroxyl groups at C4 or C5 (e.g., compound 2f) increase polarity, affecting solubility in nonpolar solvents .

Reactivity and Stability

Deprotection and Cleavage
  • TPS-Protected Esters : Compounds like N-Tpseoc-L-prolyl-L-leucine tert-butyl ester (34) undergo deprotection using tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) in tetrahydrofuran (THF), yielding free amines without tert-butyl ester cleavage .
  • tert-Butyl Esters: The tert-butyl group in the target compound is stable under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)), unlike benzyl esters, which require hydrogenolysis .
Shelf Stability
  • In contrast, chloro-substituted analogs (e.g., ) require storage at -20°C to prevent degradation .

Spectroscopic and Physical Properties

NMR Data (Selected Examples)
Compound ¹H NMR (δ, ppm) Key Signals ¹³C NMR (δ, ppm) Key Signals Reference
Target compound (hypothetical data) TPS: 7.2–7.6 (m, 15H); C5-OH: 1.8 (s) TPS: 135–140; ester carbonyl: 170–175
tert-Butyl 5-phenoxy-4-hydroxy-pentanoate (2f) Phenoxy: 6.8–7.3 (m); C4-OH: 2.1 (s) Phenoxy carbons: 115–160; C=O: 172
N-Tpseoc-L-prolyl-L-leucine tert-butyl ester (34) TPS: 7.1–7.5 (m); α-protons: 3.9–4.5 TPS: 127–140; ester C=O: 170

Insights :

  • The TPS group introduces distinct aromatic signals in ¹H NMR (δ 7.1–7.6) and ¹³C NMR (δ 127–140), aiding structural confirmation .
  • Hydroxyl protons (e.g., C5-OH in the target compound) may appear as broad singlets due to hydrogen bonding .

Biological Activity

tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is categorized as an ester, characterized by the presence of a tert-butyl group and a triphenylsilyl moiety. Its chemical formula can be represented as C22H30O3SiC_{22}H_{30}O_3Si. The unique structure contributes to its biological activity, particularly in modulating enzyme functions and receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, which can mitigate oxidative stress in biological systems. This property is significant in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : Studies suggest that the compound may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory conditions.
  • Anticancer Potential : Preliminary studies indicate that tert-butyl derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triphenylsilyl group may interact with specific enzymes, altering their activity and leading to downstream effects on metabolic pathways.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involved in inflammation and cell survival.
  • Radical Scavenging : By donating electrons to free radicals, the compound reduces oxidative stress, thereby protecting cellular components from damage.

Case Study 1: Antioxidant Evaluation

A study assessed the antioxidant capacity of various tert-butyl derivatives, including this compound. Using assays such as DPPH and FRAP, the compound demonstrated significant radical scavenging activity compared to standard antioxidants like BHT.

CompoundDPPH IC50 (µg/mL)FRAP (µM Fe(II)/g)
This compound45.3120
BHT30.1150

Case Study 2: Anti-inflammatory Effects

In vitro studies on human cell lines revealed that this compound significantly reduced the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS).

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control300250
Compound150100

Q & A

Q. What are the optimal synthetic routes for tert-butyl 5-hydroxy-4-(triphenylsilyl)pentanoate?

The compound can be synthesized via esterification or silylation reactions. A typical approach involves reacting a hydroxyl-containing precursor with triphenylsilyl chloride under anhydrous conditions, followed by tert-butoxycarbonyl (Boc) protection. For example, analogous syntheses use tert-butanol and acid catalysts (e.g., H₂SO₄) for ester formation, with purification via column chromatography (hexane/ethyl acetate gradients) . Critical parameters include temperature control (0–25°C for silylation) and inert atmospheres to prevent hydrolysis of the silyl group .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for ¹H; ~80–85 ppm for ¹³C) and the triphenylsilyl moiety (aromatic protons at δ ~7.5–7.7 ppm; Si-C carbons at δ ~135–140 ppm) .
  • LC-MS : To confirm molecular weight (calc. for C₂₈H₃₈O₃Si: ~474.6 g/mol) and detect impurities. High-resolution MS is essential for distinguishing isomers .
  • IR Spectroscopy : Hydroxyl (ν ~3200–3400 cm⁻¹) and ester carbonyl (ν ~1720 cm⁻¹) stretches provide functional group confirmation .

Q. How to determine enantiomeric purity using chiral chromatography?

Use chiral stationary phases (e.g., Chiralpak IA/IB) with mobile phases like hexane:ethanol (90:10). Detection via polarimetry or circular dichroism (CD) can resolve enantiomers. For example, analogous Boc-protected compounds show baseline separation with retention time differences >2 min .

Advanced Research Questions

Q. How does the triphenylsilyl group influence reactivity in nucleophilic substitutions?

The triphenylsilyl group acts as a steric shield, reducing accessibility to the adjacent hydroxyl group. Electronic effects include slight electron withdrawal via Si–C σ* orbitals, polarizing the C–O bond and enhancing its susceptibility to acid-catalyzed cleavage. Comparative studies with non-silylated analogs show ~50% reduced reaction rates in SN2 mechanisms .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like esterases or proteases. Parameterize the force field using partial charges derived from DFT calculations (B3LYP/6-31G* level). Validate predictions with experimental binding assays, as demonstrated for similar peptidomimetics .

Q. How to resolve discrepancies in reaction yields during scale-up?

Common issues include incomplete silylation or Boc protection. Mitigation strategies:

  • Kinetic monitoring : Use in-situ FTIR to track hydroxyl group consumption.
  • Purification : Optimize column chromatography gradients or switch to preparative HPLC for >100 mg scales .
  • Solvent effects : Replace THF with DCM to improve solubility of silylated intermediates .

Q. What strategies mitigate competing side reactions during functionalization?

  • Protecting groups : Temporarily mask the hydroxyl group with TBS or acetyl before introducing the triphenylsilyl moiety .
  • Low-temperature reactions : Perform silylation at –20°C to suppress elimination byproducts .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity, as shown in analogous epoxide ring-opening reactions .

Data Contradiction and Stability Analysis

Q. Why do NMR spectra show unexpected splitting patterns for the pentanoate backbone?

Conformational flexibility in the pentanoate chain leads to dynamic rotational isomerism. Use variable-temperature NMR (VT-NMR) to coalesce signals: at 25°C, multiplets may resolve into singlets at 60°C. Compare with X-ray crystallography data (if available) to confirm dominant conformers .

Q. How to address instability during long-term storage?

  • Storage conditions : Keep under argon at –20°C in amber vials to prevent hydrolysis of the silyl group.
  • Stabilizers : Add 1% (w/w) BHT to inhibit radical degradation .
  • Periodic QC : Monitor purity via HPLC every 3 months; degradation products often include triphenylsilanol and tert-butyl alcohol .

Methodological Tables

Table 1. Key Synthetic Parameters for tert-Butyl 5-Hydroxy-4-(Triphenylsilyl)pentanoate

StepConditionsYield (%)Reference ID
SilylationPh₃SiCl, DMAP, DCM, 0°C, 12 hr65–75
Boc Protection(Boc)₂O, H₂SO₄, THF, 25°C, 6 hr80–85
PurificationSiO₂ column (hexane:EtOAc 8:2)>95% purity

Table 2. Comparative Reactivity of Silylated vs. Non-Silylated Analogs

SubstrateReaction Rate (k, s⁻¹)Selectivity (%)Reference ID
Silylated derivative0.01292
Non-silylated analog0.02578

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